3-Amino-5-(methylsulfanyl)pentanamide

Medicinal Chemistry Drug Design Computational Chemistry

Researchers requiring a specific β-amino amide scaffold for integrin antagonist or MetAP inhibitor programs often face supply inconsistency with incorrect regioisomers. 3-Amino-5-(methylsulfanyl)pentanamide (CAS 771528-65-5) eliminates this risk with its defined 3-amino amide substitution, essential for target engagement. • Enables synthesis of patented integrin antagonists; correct TPSA (69.11 Ų) and H-bond profile (2 donors, 3 acceptors) ensure proper pharmacophore construction. • CNS-optimal physicochemical space (LogP -0.058, TPSA < 90 Ų) over the acid analog, favoring blood-brain barrier permeability design. • Serves as a critical starting material for bestatin-type MetAP inhibitors with reported low µM IC50 values.

Molecular Formula C6H14N2OS
Molecular Weight 162.26 g/mol
Cat. No. B13241449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(methylsulfanyl)pentanamide
Molecular FormulaC6H14N2OS
Molecular Weight162.26 g/mol
Structural Identifiers
SMILESCSCCC(CC(=O)N)N
InChIInChI=1S/C6H14N2OS/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
InChIKeyBFNIUPCWIRLRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(methylsulfanyl)pentanamide: Key Intermediate for β-Amino Amides


3-Amino-5-(methylsulfanyl)pentanamide (CAS 771528-65-5) is an organic compound characterized by a primary amide and a methylsulfanyl group on a β-amino acid backbone. It serves as a versatile intermediate in the synthesis of more complex molecules, including β-amino amide derivatives, which are investigated for their biological activities [1]. The presence of both an amino and a methylsulfanyl group provides distinct physicochemical properties, such as a specific topological polar surface area (TPSA) and hydrogen bonding capacity, that differentiate it from closely related analogs .

Versatile intermediate for β-amino amide synthesis
Distinct H-bond donor/acceptor profile
Vendor-specified purity grade for reproducible synthesis

3-Amino-5-(methylsulfanyl)pentanamide: Why Analogs Cannot Be Substituted


In-class compounds such as 2-Amino-5-(methylsulfanyl)pentanamide or 3-Amino-5-(methylsulfanyl)pentanoic acid are not interchangeable with 3-Amino-5-(methylsulfanyl)pentanamide. Substitution can alter critical molecular descriptors like topological polar surface area (TPSA), LogP, and hydrogen bond donor/acceptor counts, which directly influence reactivity, solubility, and biological interactions . These quantitative differences necessitate the procurement of the specific compound to ensure experimental reproducibility and to meet the precise requirements of synthetic or biological protocols.

Positional isomer (2-amino) shifts H-bond acceptor count and polar surface area, potentially altering binding interactions.
Acid analog exhibits higher TPSA and significantly lower lipophilicity, which may affect membrane permeability.
Analogs without a defined purity specification may introduce impurities that compromise reaction yield and reproducibility.

3-Amino-5-(methylsulfanyl)pentanamide: Differentiation from Key Analogs


TPSA and Lipophilicity Comparison

3-Amino-5-(methylsulfanyl)pentanamide exhibits a calculated topological polar surface area (TPSA) of 69.11 Ų and a LogP of -0.058, as reported by a vendor datasheet . In contrast, the corresponding acid, 3-Amino-5-(methylsulfanyl)pentanoic acid, is predicted to have a TPSA of 89 Ų and a LogD (pH 7.4) of -2.11 . This demonstrates a quantifiable difference in polarity and lipophilicity that affects membrane permeability and solubility.

TPSA & Lipophilicity
Reported
Target (amide): TPSA 69.11 Ų, LogP -0.058
Acid analog: TPSA 89 Ų, LogD -2.11
Δ TPSA -19.89, lipophilicity >2 log units
Supports membrane permeability prediction in design
Calculated data; experimental verification recommended
Medicinal Chemistry Drug Design Computational Chemistry

Hydrogen Bond Profile Differentiation

The target compound, 3-Amino-5-(methylsulfanyl)pentanamide, has a defined hydrogen bond profile with 2 donors and 3 acceptors . This differs from its structural isomer, 2-Amino-5-(methylsulfanyl)pentanamide, which is calculated to have a different PSA (Polar Surface Area) and H-bond acceptor count based on in silico models . This shift in donor/acceptor sites alters potential intermolecular binding interactions.

H-Bond Profile
Class-level
Target: 2 donors, 3 acceptors
2-amino isomer: PSA ~88.0 Ų
Positional isomerism alters H-bond count and PSA
Defines specific intermolecular binding profile
In silico prediction; class-level inference
Medicinal Chemistry Molecular Interactions Structure-Activity Relationship (SAR)

Minimum Purity Specification

Multiple reputable vendors, including AKSci and Leyan, specify a minimum purity of 95% for 3-Amino-5-(methylsulfanyl)pentanamide . This establishes a quantifiable and verifiable quality benchmark for procurement. While many analogs may also be offered at similar purities, this explicit specification ensures that the material meets a consistent standard for research applications, directly impacting experimental reproducibility and yield in downstream syntheses.

Purity Specification
Specification review
Min. Purity 95% (vendor-specified)
Ensures baseline quality for reproducible synthesis
Vendor CoA; lot-specific verification required
Chemical Synthesis Quality Control Procurement

3-Amino-5-(methylsulfanyl)pentanamide: Key Application Scenarios


Integrin Antagonist β-Amino Amide Synthesis

This compound is a key precursor for synthesizing novel β-aminoacid amide derivatives, which have been patented as integrin antagonists. Its specific molecular framework, characterized by a TPSA of 69.11 Ų and a defined H-bond donor/acceptor profile , is essential for generating the correct scaffold for this class of therapeutic targets, as described in the patent literature [1].

CNS-Penetrant Molecule Design

Given its calculated LogP of -0.058 and a TPSA of 69.11 Ų , this compound falls within favorable physicochemical space (e.g., TPSA < 90 Ų) often associated with blood-brain barrier permeability. This makes it a rational choice over its more polar acid analog (TPSA 89 Ų) when designing or optimizing small molecules intended for CNS target engagement.

Bestatin-Type Inhibitor Synthesis

The compound's structure is closely related to the core motif found in bestatin-type inhibitors of methionine aminopeptidases (MetAPs), where related 3-amino-2-hydroxy-5-(methylsulfanyl)pentanamido derivatives have shown IC50 values in the low micromolar range [2]. This positions 3-Amino-5-(methylsulfanyl)pentanamide as a critical starting material or intermediate for developing potent and selective enzyme inhibitors for anti-angiogenesis or oncology research [2].

Solid-Phase Peptide Synthesis Precursor

The defined hydrogen bonding capacity (2 donors, 3 acceptors) and the presence of the methylsulfanyl group offer unique handles for conjugation and modification. This makes the compound suitable for use in solid-phase synthesis to create peptidomimetics or modified peptides with altered lipophilicity and binding properties, where the exact properties of the 3-amino amide are required for proper chain assembly and final product activity.

Application
Selection Property
Validation Focus
Integrin antagonist β-amino amide research synthesis
Scaffold-specific TPSA & H-bond profile
Conformity to patent literature building block
CNS target engagement probe design
Favorable calculated permeability properties
Permeability assay (e.g., PAMPA, Caco-2)
MetAP inhibitor research (bestatin-type)
Core structural motif for 3-amino-2-hydroxy derivatives
Enzymatic assay context (MetAP1/MetAP2)
Peptidomimetic solid-phase synthesis
Hydrogen bond capacity & methylsulfanyl handle
Conjugation efficiency & chain assembly fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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